molecular formula C27H24N4O5S B11088250 2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline

Cat. No.: B11088250
M. Wt: 516.6 g/mol
InChI Key: IDGBAVGWJSRDPC-UHFFFAOYSA-N
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Description

2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline moiety, a sulfonyl group, and a nitrophenyl group, making it a unique structure with diverse chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline typically involves multiple steps:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation using methyl iodide and a base such as potassium carbonate.

    Sulfonylation: The quinoline derivative is then sulfonylated using chlorosulfonic acid to introduce the sulfonyl group.

    Formation of the Imidazo[5,1-a]isoquinoline Core: This step involves the cyclization of an appropriate precursor, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and sulfonyl groups.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of quinoline N-oxide derivatives.

    Reduction: Conversion of the nitro group to an amine.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

Biologically, the compound may exhibit interesting pharmacological properties due to its quinoline and nitrophenyl groups. These moieties are known for their antimicrobial and anticancer activities.

Medicine

In medicine, derivatives of this compound could be investigated for their potential as therapeutic agents. The sulfonyl group is often found in drugs with anti-inflammatory and diuretic properties.

Industry

Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membranes. The quinoline moiety could intercalate into DNA, affecting replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which are used as antimalarial agents.

    Sulfonyl Compounds: Sulfonamides, which are used as antibiotics.

    Nitrophenyl Compounds: Nitrofurantoin, an antibiotic used to treat urinary tract infections.

Uniqueness

What sets 2-[(8-Methoxyquinolin-5-yl)sulfonyl]-3-(3-nitrophenyl)-1,2,3,5,6,10b-hexahydroimidazo[5,1-a]isoquinoline apart is its combination of these functional groups in a single molecule, potentially offering a unique spectrum of biological activities and chemical reactivity.

This compound’s multifaceted nature makes it a valuable subject for further research and development in various scientific disciplines.

Properties

Molecular Formula

C27H24N4O5S

Molecular Weight

516.6 g/mol

IUPAC Name

2-(8-methoxyquinolin-5-yl)sulfonyl-3-(3-nitrophenyl)-3,5,6,10b-tetrahydro-1H-imidazo[5,1-a]isoquinoline

InChI

InChI=1S/C27H24N4O5S/c1-36-24-11-12-25(22-10-5-14-28-26(22)24)37(34,35)30-17-23-21-9-3-2-6-18(21)13-15-29(23)27(30)19-7-4-8-20(16-19)31(32)33/h2-12,14,16,23,27H,13,15,17H2,1H3

InChI Key

IDGBAVGWJSRDPC-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)S(=O)(=O)N3CC4C5=CC=CC=C5CCN4C3C6=CC(=CC=C6)[N+](=O)[O-])C=CC=N2

Origin of Product

United States

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